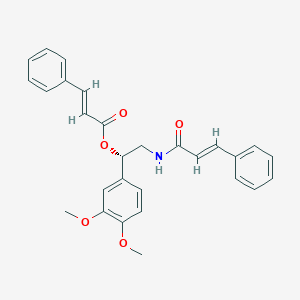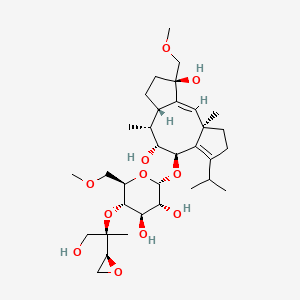
Cotylenin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cotylenin F is a terpene glycoside.
Scientific Research Applications
1. Antitumor Activities in Human Cancers Cotylenin A, a compound closely related to Cotylenin F, exhibits significant antitumor activity in certain human cancers. This is achieved through its action on 14-3-3 regulatory protein complexes, suggesting its potential as a modulator of protein-protein interactions in cancer therapy (Ottmann et al., 2009).
2. Differentiation of Acute Myeloid Leukemia Cells Cotylenin A, due to its differentiation-inducing activity, has been found effective in treating acute myeloid leukemia (AML). It stimulates both functional and morphological differentiation of leukemia cells, showing more potency than other known agents in this regard (Yamada et al., 2001); (Yamamoto‐Yamaguchi et al., 2001).
3. Synergistic Effects with Other Treatments Combining Cotylenin A with other treatments like rapamycin can inhibit cancer cell growth through induction of cyclin G2. This synergistic effect is significant in treating breast cancer cell lines (Kasukabe et al., 2008). Additionally, cotylenin A combined with IFN-alpha has been shown to induce apoptosis in lung carcinoma cells, suggesting therapeutic potential in lung cancer treatment (Honma et al., 2003).
4. Role in Plant Growth Regulation Cotylenins A and B, which share similarities with Cotylenin F, have been identified as plant growth substances with cytokinin-like activity, impacting the enlargement of cotyledons and other physiological processes in plants (Sassa, 1970).
5. Molecular Mechanisms of Differentiation and Development Cotylenin A influences the differentiation and development processes at a molecular level, suggesting its utility in elucidating these mechanisms. It shows promise as a tool for studying the molecular pathways involved in differentiation, especially in myeloid leukemia cells (Asahi et al., 1997).
properties
CAS RN |
58045-03-7 |
|---|---|
Product Name |
Cotylenin F |
Molecular Formula |
C33H54O11 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14R)-9,14-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-5-[(2R)-1-hydroxy-2-[(2S)-oxiran-2-yl]propan-2-yl]oxy-6-(methoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C33H54O11/c1-17(2)19-8-10-31(4)12-21-20(9-11-33(21,38)16-40-7)18(3)25(35)29(24(19)31)43-30-27(37)26(36)28(22(42-30)13-39-6)44-32(5,15-34)23-14-41-23/h12,17-18,20,22-23,25-30,34-38H,8-11,13-16H2,1-7H3/b21-12+/t18-,20+,22-,23+,25-,26-,27-,28-,29-,30-,31-,32-,33+/m1/s1 |
InChI Key |
ZLOOJZZIGCIITD-RTZQVEJRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC)O[C@](C)(CO)[C@@H]5CO5)O)O)C(C)C)C)(COC)O |
SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



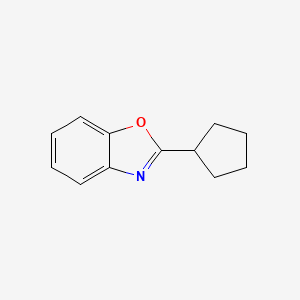
![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)


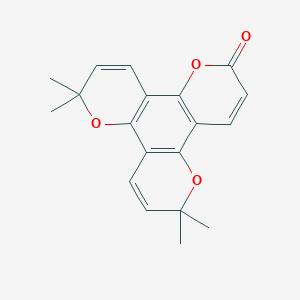
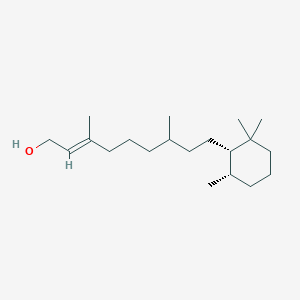
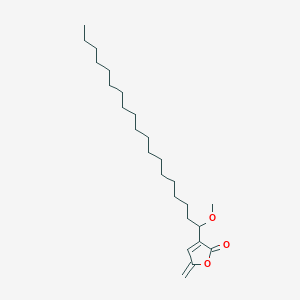
![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)


![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)
